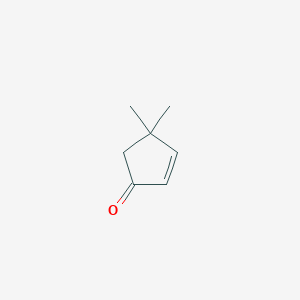

4,4-Dimethyl-2-cyclopenten-1-one

Description

Contextualization within Cyclopentenone Chemistry

4,4-Dimethyl-2-cyclopenten-1-one is an organic compound belonging to the cyclopentenone class of molecules. ontosight.aiontosight.ai Cyclopentenones are characterized by a five-membered ring structure containing a ketone functional group and a carbon-carbon double bond. ontosight.aiwikipedia.org This structural motif is a common feature in a wide array of natural products, such as jasmone (B1672801) and certain prostaglandins. wikipedia.org The cyclopentenone core is a versatile and reactive framework, making it a valuable building block in organic chemistry. thieme-connect.com The reactivity of the cyclopentenone system, which includes reactions like nucleophilic conjugate addition and Diels-Alder reactions, allows for diverse chemical transformations. wikipedia.orgthieme-connect.com The presence of the two methyl groups at the 4-position in this compound provides steric hindrance and electronic effects that influence its reactivity compared to the parent cyclopentenone. ontosight.ai

Significance in Organic Synthesis and Contemporary Chemical Research

The cyclopentenone unit is a powerful synthon for creating a variety of bioactive molecules. acs.org Consequently, this compound serves as a valuable intermediate in the synthesis of more complex organic structures, including natural products and pharmaceuticals. ontosight.aitandfonline.com Its specific structure has made it a subject of interest in photochemical studies. researchgate.net Furthermore, research has explored its utility as a starting material for complex targets, such as in projected syntheses of molecules like vitamin B12. researchgate.net The compound is also noted for its potential in targeted cancer research, having shown selective cytotoxicity against certain tumor cell lines. chemsrc.commedchemexpress.com This selective action highlights its importance in contemporary chemical research for developing new therapeutic agents. chemsrc.commedchemexpress.com

Chemical and Physical Properties

The following tables detail the key chemical and physical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 22748-16-9 | guidechem.comchemsynthesis.comnist.gov |

| Molecular Formula | C₇H₁₀O | ontosight.aiguidechem.comnist.gov |

| Molecular Weight | 110.15 g/mol | sigmaaldrich.comnih.gov |

| Boiling Point | 158 °C | chemsynthesis.comsigmaaldrich.com |

| Density | 0.903 g/mL at 25 °C | chemsynthesis.comsigmaaldrich.com |

| Refractive Index | n20/D 1.457 | chemsynthesis.comsigmaaldrich.com |

| Flash Point | 46 °C | chemsrc.com |

Table 2: Computed Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4,4-dimethylcyclopent-2-en-1-one | guidechem.comnih.gov |

| InChI | InChI=1S/C7H10O/c1-7(2)4-3-6(8)5-7/h3-4H,5H2,1-2H3 | nist.govnih.gov |

| InChIKey | YVFVCSCZJJGBAK-UHFFFAOYSA-N | nist.govnih.gov |

| Canonical SMILES | CC1(CC(=O)C=C1)C | guidechem.comnih.gov |

| Topological Polar Surface Area | 17.1 Ų | guidechem.com |

Detailed Research Findings

Synthesis Methods

Several synthetic routes for cyclopentenones and their derivatives have been developed. One common strategy involves the intramolecular cyclization of 1,4-diketones. nih.gov A specific preparation method for this compound involves the treatment of 2,2-dimethyl-4-oxo-pentanal with aqueous potassium hydroxide. guidechem.com Another approach is the condensation of dimedone (2,2-dimethyl-1,3-cyclohexanedione) with beta-ketoesters. ontosight.ai More broadly, the synthesis of functionalized cyclopentenones can be achieved through various methods, including:

Nazarov Cyclization: The acid-catalyzed cyclization of divinyl ketones. wikipedia.org

Pauson-Khand Reaction: A (2+2+1) cycloaddition of an alkene, an alkyne, and carbon monoxide. wikipedia.orgthieme-connect.com

Michael Addition followed by Cyclization: The addition of nitroalkanes to α,β-unsaturated ketones can lead to γ-diketone intermediates, which then cyclize to form cyclopentenones. tandfonline.comnih.gov

Key Reactions and Applications in Research

As an α,β-unsaturated ketone, this compound undergoes reactions typical of this class of compounds. wikipedia.org These include:

Nucleophilic Conjugate Addition (Michael Reaction): This allows for the introduction of substituents at the 5-position of the ring. wikipedia.org

Diels-Alder Reaction: It can act as a dienophile, reacting with dienes to form fused bicyclic systems. wikipedia.org

The compound has been specifically utilized as a substrate in photochemical research. researchgate.net In the field of natural product synthesis, it serves as a starting component for complex molecular architectures. ontosight.airesearchgate.net For example, it has been identified as a useful building block in a potential synthesis of vitamin B12. researchgate.net

Recent research has also highlighted its biological relevance. This compound, which has been isolated from the plant Apocynum venetum (also known as Poacynum venetum), has demonstrated notable tumor-specific cytotoxicity. chemsrc.commedchemexpress.com It has shown selective killing of tumor cells like HSC-2 (human squamous cell carcinoma) and HL-60 (human promyelocytic leukemia). chemsrc.commedchemexpress.com This selective bioactivity makes it a significant subject for ongoing research in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-7(2)4-3-6(8)5-7/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFVCSCZJJGBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177287 | |

| Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22748-16-9 | |

| Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022748169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4,4 Dimethyl 2 Cyclopenten 1 One

Established Synthetic Routes

Several well-established methods have been successfully employed for the synthesis of 4,4-dimethyl-2-cyclopenten-1-one. These routes are foundational in organic synthesis and provide reliable access to the cyclopentenone core.

Cyclization Reactions from Linear Precursors

The formation of the cyclopentenone ring from an acyclic precursor is a direct and common strategy. This approach involves an intramolecular reaction that forges the cyclic structure. A key example is the cyclization of a diketone or a keto-aldehyde. For instance, a linear C7 precursor containing appropriate functional groups can be induced to cyclize, often under acidic or basic conditions, to form the five-membered ring of this compound. The gem-dimethyl group at the 4-position is typically installed in the linear precursor prior to the cyclization step.

Diels-Alder Cycloaddition Approaches Utilizing Appropriate Diene and Dienophile Combinations

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a convergent route to cyclic systems. masterorganicchemistry.com In the context of synthesizing substituted cyclopentenones, a diene and a dienophile are reacted to form a six-membered ring, which can then be further transformed. While not a direct synthesis of a five-membered ring, this strategy can be adapted. For instance, a diene could react with a ketene (B1206846) equivalent or a substituted acetylene. The subsequent cleavage or rearrangement of the initial adduct can lead to the desired cyclopentenone framework. The success of this approach hinges on the appropriate choice of diene and dienophile to ensure the correct substitution pattern on the resulting cycloadduct. youtube.com The reaction is a concerted process where bond formation and breaking occur in a single step. youtube.com

The diene must be in a conjugated system and adopt an s-cis conformation to participate in the reaction. masterorganicchemistry.com The rate of the Diels-Alder reaction is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com

Functional Group Transformations Leading to the Cyclopentenone Core

This strategy involves the modification of an existing cyclopentane (B165970) or cyclopentene (B43876) derivative to introduce the required ketone and alkene functionalities. For example, the oxidation of a corresponding cyclopentenol (B8032323) or the elimination reaction of a functionalized cyclopentanone (B42830) can yield the α,β-unsaturated ketone. A notable example is the oxidation of (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (B1210297) using pyridinium (B92312) chlorochromate (PCC) to yield (4R)-(+)-acetoxy-2-cyclopenten-1-one. orgsyn.org Subsequent enzymatic hydrolysis can then provide the corresponding hydroxy-cyclopentenone. orgsyn.org These transformations are crucial for installing the desired functionality at specific positions within the ring.

| Starting Material | Reagent | Product | Yield |

| (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate | Pyridinium chlorochromate (PCC) | (4R)-(+)-Acetoxy-2-cyclopenten-1-one | 83% orgsyn.org |

| (4R)-(+)-Acetoxy-2-cyclopenten-1-one | Wheat germ lipase (B570770) | (4R)-(+)-Hydroxy-2-cyclopenten-1-one | - |

Aldol (B89426) Condensation Strategies for Cyclopentenone Derivatives

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized to construct the cyclopentenone skeleton. iitk.ac.in This reaction involves the base- or acid-catalyzed reaction of two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. iitk.ac.inwikipedia.org Intramolecular aldol condensation of a suitable diketone is a common method for forming five-membered rings. For the synthesis of this compound, a precursor such as 2,2-dimethyl-1,5-dicarbonyl compound could undergo an intramolecular aldol reaction to furnish the target molecule.

Generally, the synthesis of 2-cyclopenten-1-one (B42074) derivatives can be achieved through the aldol condensation of a benzil (B1666583) with a ketone containing an α-hydrogen in the presence of a base like sodium hydroxide. isca.me This highlights the versatility of the aldol strategy in creating substituted cyclopentenone systems. isca.me

Large-Scale Synthesis via Cyclization of 2,2-Dimethyl-4-oxopentanal

A practical and scalable synthesis of 4,4-dimethyl-2-cyclohexen-1-one, a related six-membered ring analogue, has been developed through the cyclization of 2,2-dimethyl-5-oxohexanal. orgsyn.org This process involves the hydrolysis of a Diels-Alder adduct. orgsyn.org A similar strategic approach can be envisioned for the large-scale production of this compound, where the key intermediate would be 2,2-dimethyl-4-oxopentanal. The intramolecular cyclization of this precursor, likely under basic or acidic conditions, would lead to the formation of the desired five-membered ring with the characteristic gem-dimethyl group. This method's efficiency on a larger scale makes it industrially relevant. The hydrolysis of the intermediate adduct can be achieved using hydrochloric acid, and the subsequent cyclization can also be facilitated by an ion-exchange resin. orgsyn.org

Advanced Synthetic Techniques and Precursors

Modern organic synthesis continually seeks more efficient and novel routes to important molecules. For this compound, advanced techniques focus on improving selectivity, yield, and sustainability. This includes the development of novel precursors that can be efficiently converted to the target compound. While specific advanced syntheses for this compound are not extensively detailed in the provided search results, general trends in cyclopentenone synthesis point towards methods like phosphine-mediated [3+2] cycloadditions of electron-poor terminal alkynes and ketomalonates to generate cyclopentene derivatives, which could then be converted to the target ketone. acs.org Such methods offer a high degree of control over the substitution pattern of the resulting cyclopentene ring. acs.org

Application of Nazarov Cyclization in Cyclopentenone Motif Generation

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, proceeding through the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgresearchgate.net The reaction is initiated by the activation of the divinyl ketone with a stoichiometric amount of a Lewis acid or protic acid, which generates a pentadienyl cation. wikipedia.org This cation then undergoes a conrotatory electrocyclization, as dictated by the Woodward-Hoffman rules, to form an oxyallyl cation. wikipedia.orgillinois.edu The process concludes with an elimination step and tautomerization to yield the final cyclopentenone product. illinois.edu

The mechanism can be summarized as follows:

Coordination of the divinyl ketone to an acid catalyst generates a pentadienyl cation. illinois.edu

A thermally allowed 4π conrotatory electrocyclic ring closure forms an oxyallyl cation. wikipedia.orgillinois.edu

Elimination of a β-hydrogen and subsequent enolate tautomerization produces the cyclopentenone. wikipedia.org

While the basic mechanism is well-understood, modern variations have been developed to improve efficiency and selectivity. wikipedia.org One notable study explored the Nazarov cyclization of substrates that could potentially lead to complex cyclopentenone structures. For instance, the cyclization of a substrate featuring a gem-dimethyl group, which would prevent ring contraction, was shown to proceed through a cyclization/oxidation sequence to yield the corresponding cyclopentenone derivative in high yield. nih.gov This demonstrates the adaptability of the Nazarov cyclization for preparing highly substituted cyclopentenones, including those with the 4,4-dimethyl substitution pattern.

Utilization of Dimedone in the Synthesis of Cyclopentenone Rings

Dimedone (5,5-dimethylcyclohexane-1,3-dione) serves as a valuable precursor in organic synthesis, including in the formation of cyclopentenone rings. acs.org One of the established methods for synthesizing this compound indeed utilizes dimedone as a starting material.

Dimedone itself is synthesized from mesityl oxide and diethyl malonate through a sequence involving a Michael addition, followed by a Dieckmann cyclization, ester hydrolysis, and decarboxylation. acs.org Its utility as a building block stems from its reactive nature. For example, a ring-opening fragmentation of dimedone can produce alkyne-tethered β-keto esters. These intermediates can then be further manipulated. A one-pot dehydration and saponification can yield a diyne monoacid, which, upon copper-catalyzed decarboxylation, provides 4,4-dimethyl-1,6-heptadiyne. This diyne is a potential precursor for cyclization to form the target cyclopentenone ring.

Enamine-Mediated Approaches to Related Cyclic Ketones

Enamine-mediated synthesis is a versatile strategy for the formation of cyclic ketones. This approach typically involves the reaction of a ketone or aldehyde with a secondary amine to form an enamine, which then acts as a nucleophile. nih.gov While a direct synthesis of this compound via an enamine intermediate is not prominently detailed, the principles can be applied to the synthesis of related cyclic ketones, such as 4,4-dimethyl-2-cyclohexen-1-one. orgsyn.org

A general procedure for the synthesis of 4,4-disubstituted cyclohexenones involves the reaction of an enamine of an aldehyde with methyl vinyl ketone. For example, the enamine of isobutyraldehyde (B47883), 1-(2-methylpropenyl)pyrrolidine, reacts with methyl vinyl ketone. orgsyn.org Subsequent hydrolysis and cyclization under acidic conditions yield 4,4-dimethyl-2-cyclohexen-1-one. orgsyn.org This method avoids the strongly basic conditions of other annulation reactions, thereby reducing side reactions like polymerization of methyl vinyl ketone. orgsyn.org

The key steps in this enamine-mediated approach are:

Formation of the enamine from isobutyraldehyde and pyrrolidine.

Michael-type addition of the enamine to methyl vinyl ketone.

Acid-catalyzed hydrolysis of the resulting intermediate, followed by intramolecular aldol condensation and dehydration to form the cyclohexenone ring. orgsyn.org

The table below outlines a typical reaction sequence for this process.

| Step | Reactants | Conditions | Product | Yield (%) |

| 1 | Isobutyraldehyde, Pyrrolidine | Reflux with water removal | 1-(2-Methylpropenyl)pyrrolidine | - |

| 2 | 1-(2-Methylpropenyl)pyrrolidine, Methyl Vinyl Ketone | Stirring at room temperature | Diels-Alder Adduct | - |

| 3 | Diels-Alder Adduct | 8 M Hydrochloric acid | 4,4-Dimethyl-2-cyclohexen-1-one | 71-85 |

Asymmetric and Enantioselective Synthetic Approaches Relevant to Cyclopentenones

The synthesis of chiral cyclopentenones is of significant interest as these molecules are important building blocks for a variety of complex target molecules. acs.orghud.ac.uk Several powerful methodologies have been developed for the asymmetric and enantioselective synthesis of cyclopentenones, including the Pauson-Khand reaction, asymmetric Nazarov cyclization, and organocatalyzed reactions. acs.org

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, often mediated by a metal-carbonyl catalyst like dicobalt octacarbonyl. tcichemicals.comwikipedia.org The intramolecular version of this reaction is particularly useful in total synthesis for creating fused ring systems with high stereoselectivity. wikipedia.org

The asymmetric Nazarov cyclization aims to control the stereochemical outcome of the electrocyclization. This can be achieved using chiral auxiliaries or chiral Lewis acid catalysts to influence the direction of the conrotatory ring closure. nih.gov Organocatalysis has also been applied, where a bifunctional organocatalyst can lead to the formation of cyclopentenones with adjacent asymmetric carbon atoms, including all-carbon quaternary centers, in high enantiomeric excess. nih.gov

Organocatalysis has emerged as a major strategy for the asymmetric synthesis of cyclic ketones. nih.govyoutube.com For instance, chiral secondary amines derived from proline can catalyze the reaction between aldehydes and nitroalkenes. nih.gov These reactions can proceed through various pathways, sometimes involving the formation and subsequent opening of cyclobutane (B1203170) intermediates to yield the final Michael-type adducts. nih.gov

A practical example of an enantioselective synthesis is the preparation of (4R)-(+)-tert-butyldimethylsiloxy-2-cyclopenten-1-one. This multi-step synthesis starts from (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate and proceeds through several steps, including an enzymatic hydrolysis to achieve high enantiomeric purity. orgsyn.org

The following table summarizes the key steps in the synthesis of a chiral protected 4-hydroxy-2-cyclopenten-1-one. orgsyn.org

| Step | Starting Material | Reagents | Product | Yield (%) |

| A | (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate | Pyridinium chlorochromate, Sodium acetate | (4R)-(+)-Acetoxy-2-cyclopenten-1-one | 83 |

| B | (4R)-(+)-Acetoxy-2-cyclopenten-1-one | Wheat germ lipase, Phosphate buffer | (4R)-(+)-Hydroxy-2-cyclopenten-1-one | - |

| C | (4R)-(+)-Hydroxy-2-cyclopenten-1-one | tert-Butyldimethylsilyl chloride, Triethylamine, 4-Dimethylaminopyridine | (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one | - |

Chemical Reactivity and Transformation Mechanisms of 4,4 Dimethyl 2 Cyclopenten 1 One

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. 4,4-Dimethyl-2-cyclopenten-1-one, with its electron-deficient π-system, readily participates in several types of cycloadditions.

Diels-Alder Reactions: Exploration of its Role as a Dienophile or Diene

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). wikipedia.org Due to the electron-withdrawing nature of the carbonyl group, which polarizes the conjugated system, this compound is an effective dienophile. masterorganicchemistry.com Its primary role in Diels-Alder reactions is to react with electron-rich dienes. The diene component must be able to adopt an s-cis conformation to react. wikipedia.orgmasterorganicchemistry.com

While technically any molecule with two double bonds can be a diene, the structure of this compound, a cyclic enone, makes it a very poor candidate for acting as the diene component. The conjugated system is part of a five-membered ring, and it is electronically deactivated by the carbonyl group, making it an unsuitable partner for a typical dienophile. Therefore, its chemistry is almost exclusively that of a dienophile.

Investigation of Regioselectivity and Stereoselectivity under Catalytic Conditions

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the question of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. masterorganicchemistry.com Generally, in Diels-Alder reactions, the "ortho" and "para" products are favored over the "meta" product. For a diene with a substituent at the 2-position, the "para" adduct is typically the major product. masterorganicchemistry.com

Stereoselectivity in the Diels-Alder reaction refers to the preference for forming one stereoisomer over another. The reaction is stereospecific with respect to the dienophile; a cis-dienophile will yield a product with cis stereochemistry, and a trans-dienophile will give a trans product. youtube.com When cyclic dienophiles are used, there is often a preference for the endo product due to secondary orbital interactions, although the exo product can also be formed. youtube.com

Catalysis can significantly influence both regio- and stereoselectivity. For instance, in the Diels-Alder reaction of 2-carbomethoxy-4,4-dimethylcyclopentenone (a closely related compound) with an oxydiene, thermal conditions produced a nearly 1:1 mixture of exo and endo adducts. However, under Lewis acid-catalyzed conditions, the reaction gave a 95:5 mixture, strongly favoring one diastereomer. researchgate.net Similarly, studies on other cyclic enones have shown that catalysts can dramatically shift the product ratios. researchgate.netresearchgate.net

Influence of Lewis Acid Catalysts on Reaction Yield and Selectivity

Lewis acid catalysts play a crucial role in Diels-Alder reactions involving α,β-unsaturated ketones. By coordinating to the carbonyl oxygen, the Lewis acid increases the electron-withdrawing ability of the group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.inlibretexts.org This reduction in the LUMO energy leads to a smaller energy gap between the diene's HOMO and the dienophile's LUMO, resulting in a significant rate acceleration. ias.ac.innih.gov

Beyond increasing the reaction rate, Lewis acids also enhance selectivity. The preference for endo stereoselectivity is often increased. ias.ac.in In terms of regioselectivity, Lewis acids can amplify the inherent preferences of the reactants. For example, the uncatalyzed reaction of 2-methyl-2-cyclohexenone with isoprene (B109036) gives a product ratio of 1.9, which increases to 32 in the presence of aluminum chloride. electronicsandbooks.com

Studies on the Lewis acid-catalyzed Diels-Alder reaction of 2-methyl-2-cyclopentenone with Danishefsky's diene have demonstrated the effectiveness of various catalysts. While a range of Lewis acids can promote the reaction, the choice of catalyst can impact conversion and yield, as shown in the table below which is representative of the effects observed for related cyclopentenones. umich.edu

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 20a·BH3 | CH2Cl2 | -15 | 7 h | 20 | 76 |

| 2 | 20a·BF3 | CH2Cl2 | -78 | 1 h | 70 | 93 |

| 3 | 21a·AlBr3 | CH2Cl2 | -15 | 10 min | 100 | 90 |

| 4 | 21b·AlBr3 | CH2Cl2 | -15 | 1 h | 50 | 46 |

| 5 | 24a | C2H5CN | 0 | 5 min | 24 | 81 |

[2+2] Photocycloaddition Reactions and Mechanism

This compound can undergo [2+2] photocycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. This reaction is a powerful method for creating four-membered rings and can introduce up to four new stereogenic centers. thieme-connect.com The mechanism is not a concerted process like the thermal Diels-Alder reaction. Instead, it proceeds through a stepwise pathway involving photochemical excitation of the enone. thieme-connect.com

The proposed mechanism begins with the absorption of UV light by the enone, promoting it to a singlet excited state. This is followed by rapid intersystem crossing to a more stable triplet state. The triplet enone then interacts with a ground-state alkene to form an exciplex, which evolves into a 1,4-diradical intermediate. Subsequent spin inversion allows for the closure of the diradical to form the final cyclobutane product. thieme-connect.com

These reactions can produce two regioisomers, referred to as head-to-head (HH) and head-to-tail (HT), depending on the relative orientation of the reactants. Studies on the parent 2-cyclopentenone have shown that the regioselectivity can be influenced by factors such as the solvent. For instance, the photocycloaddition of 2-cyclopentenone to various alkenols showed a change in the HH to HT ratio when moving from nonpolar to polar solvents. scispace.com

| Alkenol | Solvent | Yield (%) | Regioisomer Ratio (HH:HT) |

|---|---|---|---|

| 3-Buten-1-ol | Hexane | 51 | 1.96 |

| Acetonitrile | 51 | 0.57 | |

| 4-Penten-1-ol | Hexane | 51 | 1.98 |

| Acetonitrile | 51 | 0.47 |

In the absence of another alkene, 2-cyclopentenones can undergo photodimerization, where two molecules react with each other in a [2+2] fashion. researchgate.net

Nucleophilic and Electrophilic Reactions

Nucleophilic Additions to the Carbonyl Center

The carbonyl group of this compound is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, involves the formation of a new bond to the carbonyl carbon and the breaking of the C=O π-bond, resulting in a tetrahedral intermediate. libretexts.org

For α,β-unsaturated ketones like this compound, there are two potential sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-addition or conjugate addition). libretexts.org

1,2-Addition: This involves direct attack at the carbonyl carbon. This pathway is generally favored by "hard" or strong, highly reactive nucleophiles such as Grignard reagents and organolithium reagents. libretexts.org The initial product is an alkoxide, which is then typically protonated to yield an alcohol.

1,4-Addition (Conjugate Addition): This involves attack at the β-carbon, with the negative charge being delocalized onto the oxygen atom to form an enolate intermediate. This pathway is favored by "soft" or weaker, more stable nucleophiles like Gilman (diorganocopper) reagents, amines, and cyanides. libretexts.org The enolate intermediate is then protonated, usually at the α-carbon, to give the saturated ketone.

While direct 1,2-additions to the carbonyl of enones are possible, conjugate addition is a very common and synthetically useful reaction pathway for this class of compounds. For example, lithium dipropylcopper has been shown to add to 2-methyl-2-cyclopentenone to give the 1,4-addition product. libretexts.org The gem-dimethyl group at the 4-position of this compound does not sterically hinder the β-carbon, so conjugate additions are expected to proceed efficiently.

Electrophilic Additions to the Endocyclic Carbon-Carbon Double Bond

The endocyclic carbon-carbon double bond in this compound is susceptible to electrophilic attack. The π electrons of the double bond act as a nucleophile, initiating reactions with various electrophiles. libretexts.org

A key example of this reactivity is the epoxidation of the double bond. Treatment of a related cyclopentene (B43876) derivative with meta-chloroperoxybenzoic acid (m-CPBA) results in the smooth oxidation of the alkene to form a diastereomerically pure epoxide. acs.org This reaction highlights the accessibility and reactivity of the double bond towards electrophilic oxygen-transfer reagents.

The general mechanism for electrophilic addition to an alkene involves a two-step process. libretexts.org First, the π electrons of the alkene attack an electrophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. In the case of this compound, the initial addition of an electrophile would lead to a carbocation at either the C-2 or C-3 position. The subsequent attack by a nucleophile completes the addition reaction. The regioselectivity of this addition is influenced by the stability of the resulting carbocation, with the more substituted carbocation typically being favored (Markovnikov's rule). libretexts.orgmasterorganicchemistry.com

It is important to note that the stereochemistry of electrophilic additions can vary. For instance, the addition of a haloacid like HBr to a similar cyclic alkene can result in the formation of new chiral centers, and the reaction may not be stereoselective, leading to a mixture of stereoisomers. libretexts.org

Michael Addition and Other Conjugate Addition Pathways

This compound, as an α,β-unsaturated ketone, is an excellent substrate for Michael addition, a type of conjugate or 1,4-addition. libretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the β-carbon of the carbon-carbon double bond, which is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group. masterorganicchemistry.comlibretexts.org This reactivity is a cornerstone of synthetic organic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The mechanism of a Michael addition involves the nucleophilic attack at the β-carbon, which pushes the π electrons of the double bond onto the α-carbon, and subsequently, the π electrons of the carbonyl group onto the oxygen atom, forming an enolate intermediate. libretexts.orglibretexts.org This enolate is then protonated, typically on the α-carbon, to yield the 1,4-adduct. libretexts.org

A variety of nucleophiles can participate in Michael additions with α,β-unsaturated ketones. These include "soft" nucleophiles such as enolates, Gilman reagents (lithium dialkylcuprates), amines, thiols, and cyanides. masterorganicchemistry.comlibretexts.org The choice between 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate addition) is largely determined by the nature of the nucleophile. libretexts.orgrsc.org "Hard" nucleophiles, like Grignard reagents and organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles favor the 1,4-pathway. libretexts.orgrsc.org For instance, the reaction of α-donor-cyclopenten-1-ones with methyllithium (B1224462) (a hard nucleophile) results in 1,2-adducts, whereas reaction with lithium dimethylcuprate (a soft nucleophile) yields exclusively 1,4-adducts. rsc.org

An example of a conjugate addition to a cyclopentenone system is the addition of a Gilman reagent to provide a diketone, which demonstrates the efficient formation of a new carbon-carbon bond at the β-position. rsc.org

Redox Transformations

Controlled Oxidation Reactions

The oxidation of this compound can be controlled to target different functional groups within the molecule. As previously mentioned in the context of electrophilic additions, the carbon-carbon double bond can be oxidized. A notable example is the epoxidation using reagents like m-CPBA, which converts the alkene into an epoxide. acs.org This transformation is a valuable synthetic tool, as the resulting epoxide can be opened by various nucleophiles to introduce new functionalities.

Another potential oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone (a cyclic ester). While specific examples for this compound are not detailed in the provided context, this is a general and important oxidative transformation for cyclic ketones.

Selective Reduction Methodologies

The selective reduction of this compound offers pathways to different saturated and unsaturated alcohol products. The two primary sites for reduction are the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

Selective reduction of the carbonyl group to a hydroxyl group, while leaving the C=C double bond intact, can be achieved using specific reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction) is known to selectively reduce the carbonyl group of α,β-unsaturated ketones.

Conversely, the C=C double bond can be selectively reduced in the presence of the carbonyl group. Catalytic hydrogenation using specific catalysts can achieve this. For example, hydrogenation of a related cyclopentene derivative was achieved to afford a saturated cyclopentane (B165970). acs.org

The diastereoselective reduction of a related diketone, formed from a conjugate addition to a cyclopentenone, has been examined using samarium(II) iodide (SmI₂), highlighting methods to control the stereochemical outcome of the reduction. rsc.org

Other Significant Transformations

Photochemical Rearrangements and Photodimerizations

The photochemical behavior of this compound and related cyclopentenone derivatives is characterized by their propensity to undergo intermolecular [2+2] photocycloaddition reactions. These reactions can lead to the formation of photodimers or more complex polycyclic structures.

Under sensitized irradiation, cyclopent-2-enones can react with each other. For instance, when subjected to irradiation at a wavelength of 420 nm with thioxanthen-9-one (B50317) as a sensitizer, analogous cyclopent-2-enones have been observed to yield two primary types of products. One pathway is a head-to-head [2+2] photodimerization. An alternative and more complex reaction pathway involves a twofold [2+2] photocycloaddition of the enone to the olefin, which results in the formation of pentacyclic products featuring a central acs.orgsigmaaldrich.comdioxocane ring. acs.org

In a study on related 2-(2′-alkenyloxy)cycloalk-2-enones, it was noted that while cyclohexenone derivatives primarily underwent intramolecular reactions, the analogous cyclopent-2-enones were less inclined towards intramolecular processes. Instead, they favored intermolecular [2+2] photocycloaddition reactions or decomposition. acs.org The intermolecular reactions for a related cyclopentenone yielded two main products: one from a head-to-head photodimerization and another from a twofold [2+2] photocycloaddition, with yields of 30-43%. acs.org The reaction course is believed to proceed through a triplet enone intermediate, which then forms a 1,4-diradical upon initial cyclization. acs.org

| Product Type | Reaction Pathway | Key Structural Feature |

| Dimer | Head-to-head [2+2] photodimerization | Cyclobutane ring |

| Pentacyclic Adduct | Twofold [2+2] photocycloaddition | Central acs.orgsigmaaldrich.comdioxocane ring |

Ozonolysis and Oxidative Cleavage Studies

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond in alkenes, leading to the formation of carbonyl compounds. The ozonolysis of cyclopentene derivatives, including those structurally related to this compound, has been investigated to understand the directing effects of substituents on the cleavage of the primary ozonide intermediate. acs.orgquora.com

In a study comparing the ozonolysis of 4,4-dimethyl-2-cyclohexen-1-yl acetate (B1210297) and 4,4-dimethyl-2-cyclopenten-1-yl acetate, significant differences in the regiochemistry of the primary ozonide fragmentation were observed. acs.org For the cyclopentene derivative, the major product resulted from the trapping of 2-acetoxy-5-formyl-5-methylpentanal oxide by the solvent (methanol), forming the solvent-captured product 6l. acs.org This outcome highlights the influence of steric and electronic effects on the direction of cleavage. acs.org

The general mechanism of ozonolysis involves the initial 1,3-dipolar addition of ozone to the double bond to form a five-membered intermediate known as a molozonide. This unstable intermediate then rearranges to an ozonide, which can be worked up under reductive or oxidative conditions to yield aldehydes, ketones, or carboxylic acids. quora.com

| Reactant | Key Intermediate | Major Product Type | Influencing Factors |

| 4,4-Dimethyl-2-cyclopenten-1-yl acetate | Primary ozonide (2l) | Solvent-captured product from 2-acetoxy-5-formyl-5-methylpentanal oxide | Steric and electronic effects of substituents |

The conversion of 1-cyclopenteneacetonitrile to 1-oxo-2-cyclohexenyl-2-carbonitrile proceeds through a domino ozonolysis-aldol sequence. orgsyn.org The isolation and characterization of the ozonide in this process established that the cyclization occurs after the addition of a reducing agent like dimethyl sulfide, rather than a direct cyclization of the intermediate carbonyl oxide. orgsyn.org

Advanced Spectroscopic Characterization in Research of 4,4 Dimethyl 2 Cyclopenten 1 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 4,4-dimethyl-2-cyclopenten-1-one. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the key resonances correspond to the vinyl protons on the double bond, the methylene protons adjacent to the carbonyl group, and the magnetically equivalent methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments within the molecule. Key signals include the carbonyl carbon, the two olefinic carbons of the double bond, the quaternary carbon bearing the methyl groups, the methylene carbon, and the carbon of the two equivalent methyl groups.

Detailed analysis of both ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques like HMQC and HMBC, allows for the complete and precise assignment of the molecular structure.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~7.3 | Vinyl H (alpha to C=O) |

| ¹H | ~5.9 | Vinyl H (beta to C=O) |

| ¹H | ~2.2 | CH₂ (Methylene protons) |

| ¹H | ~1.2 | 2 x CH₃ (gem-Dimethyl protons) |

| ¹³C | ~212 | C=O (Carbonyl carbon) |

| ¹³C | ~165 | CH= (Olefinic carbon alpha to C=O) |

| ¹³C | ~130 | =CH (Olefinic carbon beta to C=O) |

| ¹³C | ~45 | CH₂ (Methylene carbon) |

| ¹³C | ~40 | C(CH₃)₂ (Quaternary carbon) |

| ¹³C | ~25 | C(CH₃)₂ (gem-Dimethyl carbons) |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum provides direct evidence for the key structural features of the molecule.

The most prominent absorption band is the strong C=O (carbonyl) stretch, characteristic of a ketone. The position of this band is indicative of its presence within a five-membered ring and its conjugation with a C=C double bond. Additionally, the spectrum shows characteristic absorptions for the C=C (alkene) stretching vibration and various C-H stretching and bending vibrations for both sp² (vinyl) and sp³ (alkyl) hybridized carbons.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Vinyl (=C-H) |

| 2960-2870 | C-H Stretch | Alkyl (-C-H) |

| ~1715 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1640 | C=C Stretch | Alkene |

| 1470-1365 | C-H Bend | Alkyl (CH₂, CH₃) |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The molecular formula of the compound is C₇H₁₀O, corresponding to a molecular weight of approximately 110.15 g/mol . nih.govnist.gov

In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight. This molecular ion can then undergo characteristic fragmentation, breaking into smaller, charged fragments. The most abundant fragment often corresponds to the loss of a stable neutral molecule or radical. For this compound, a prominent fragmentation pathway involves the loss of a methyl radical (•CH₃), leading to a significant peak at m/z 95. nih.gov

| m/z | Assignment | Notes |

|---|---|---|

| 110 | [C₇H₁₀O]⁺ | Molecular Ion (M⁺) |

| 95 | [M - CH₃]⁺ | Loss of a methyl radical; often the base peak nih.gov |

| 67 | [C₅H₇]⁺ | Further fragmentation |

X-ray Crystallography for Precise Solid-State Structural Determination of Derivatives

While this compound is a liquid at room temperature, X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic arrangement of its solid derivatives. This method provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry in the solid state.

Research involving the synthesis of novel cyclopentenone derivatives often utilizes single-crystal X-ray diffraction to confirm the structure of the products. researchgate.net For instance, in studies where derivatives are prepared through reactions like aldol (B89426) condensation, X-ray analysis of the resulting crystalline products confirms the molecular connectivity and spatial orientation of substituents, which can be stabilized by various intermolecular interactions such as hydrogen bonds in the crystal lattice. researchgate.net This technique is crucial for validating reaction outcomes and understanding the structural effects of different substituents on the cyclopentenone core.

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a purified sample of a compound. This technique is used to confirm that the empirical formula matches the molecular formula derived from other spectroscopic methods.

For this compound (C₇H₁₀O), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its elements. Experimental results from elemental analysis of the compound or its derivatives are expected to align closely with these theoretical values, confirming the compound's purity and elemental makeup. researchgate.net

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 76.32% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 9.15% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 14.53% |

| Total | - | - | 110.156 | 100.00% |

Theoretical and Computational Investigations of 4,4 Dimethyl 2 Cyclopenten 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a molecule's geometry, energy, and electronic properties. For 4,4-Dimethyl-2-cyclopenten-1-one, such calculations offer insights into its stability and potential chemical behavior.

Reactivity predictions are derived from this electronic structure. For instance, calculations can identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is crucial for predicting how this compound will interact with other reagents. The carbonyl carbon is typically an electrophilic site, while the oxygen and the π-system of the double bond are nucleophilic centers.

Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. acs.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is typically associated with the π-electrons of the C=C double bond and the lone pairs on the oxygen atom, while the LUMO is often the π* antibonding orbital of the carbonyl group.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values for a molecule of this type, as specific published data for this compound is not available.)

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Lowest energy state for an accepted electron; associated with the C=O π* orbital. |

| HOMO | -6.8 | Highest energy state for existing electrons; associated with the C=C π orbital. |

| ΔE (Gap) | 5.3 | Indicates significant kinetic stability. |

This interactive table provides hypothetical but chemically reasonable energy values for the frontier orbitals of this compound.

The molecular electrostatic potential (ESP) provides a map of the charge distribution in a molecule, visualizing the electrostatic potential on the molecule's surface. This tool is invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an ESP map would show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs of electrons, making it a primary site for interaction with electrophiles or hydrogen bond donors. Conversely, the carbonyl carbon atom would exhibit a positive electrostatic potential, marking it as a key site for nucleophilic attack.

Reaction Mechanism Studies

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the energy changes as reactants transform into products, providing a detailed picture of the reaction mechanism.

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a chemical system as a function of its atomic coordinates. libretexts.orglibretexts.orgsigmaaldrich.com By calculating the energy at various points along a reaction coordinate, a pathway from reactants to products can be charted. libretexts.org This pathway includes key features such as transition states (energy maxima) and intermediates (local energy minima). libretexts.org

For key reactions of this compound, such as its oxidation or pyrolysis, a PES would be constructed to identify the most favorable reaction pathways. acs.org The analysis of the PES provides critical information on activation energies, which determine the rate of a reaction, and the relative stability of any intermediates that may be formed. researchgate.net

To understand the temperature and pressure dependence of reaction rates and product distributions, more advanced kinetic modeling is required. Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with the master equation formalism, is a powerful approach for modeling unimolecular reactions. This method considers the energy distribution among the vibrational modes of the molecule and how collisional energy transfer with a bath gas affects reaction rates.

For a reaction involving this compound, such as its thermal decomposition, RRKM-based master equation calculations would be used to predict the rate constants for different competing reaction channels as a function of temperature and pressure. researchgate.net This allows for a detailed prediction of the product distribution under various conditions, which is essential for applications in combustion and atmospheric chemistry. For example, studies on the similar molecule cyclopentanone (B42830) have utilized RRKM theory to calculate unimolecular decomposition pathways. acs.org

In Silico Catalysis Studies for Diels-Alder Reactions and Other Transformations

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting outcomes, and designing catalysts without the need for extensive laboratory work. For this compound, in silico studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding its reactivity in cycloaddition reactions like the Diels-Alder reaction. In this [4+2] cycloaddition, the cyclopentenone ring acts as the dienophile.

Theoretical studies on Diels-Alder reactions typically focus on several key aspects:

Frontier Molecular Orbital (FMO) Theory: Calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound). A smaller energy gap between these orbitals indicates higher reactivity. The presence of the electron-withdrawing ketone group lowers the LUMO energy of the cyclopentenone, making it a competent dienophile.

Activation Energy Barriers: Computational models are used to locate the transition state structures for the reaction. Calculating the energy difference between the reactants and the transition state provides the activation energy barrier, which is a key predictor of the reaction rate. Lower activation barriers suggest a faster reaction.

Stereoselectivity and Regioselectivity: When reacting with asymmetric dienes, in silico models can predict the formation of different stereoisomers (e.g., endo vs. exo) and regioisomers. By comparing the activation energies of the transition states leading to each product, the most likely outcome can be determined. The endo product is often kinetically favored in Diels-Alder reactions due to secondary orbital interactions.

Catalyst Effects: The mechanism of catalysis, whether by Lewis acids or organocatalysts, can be modeled. Calculations can show how a catalyst coordinates to the ketone's oxygen atom, further lowering the LUMO energy of the dienophile and accelerating the reaction. This allows for the virtual screening of different catalysts to identify the most effective ones.

While specific computational studies focusing solely on the catalysis of Diels-Alder reactions involving this compound are not extensively documented in dedicated publications, the principles are well-established from studies on similar cyclopentenone systems. For instance, computational investigations into reactions with parent cyclopentenones and various dienes have validated the predictive power of these theoretical methods.

Below is an illustrative data table showcasing the type of information that would be generated from a hypothetical DFT study on the Lewis acid-catalyzed Diels-Alder reaction between this compound and cyclopentadiene.

| Catalyst | Transition State | Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Uncatalyzed | TS-Endo | 25.8 | Endo |

| Uncatalyzed | TS-Exo | 27.5 | |

| BF₃ (Lewis Acid) | TS-Endo | 16.2 | Endo |

| BF₃ (Lewis Acid) | TS-Exo | 18.1 | |

| TiCl₄ (Lewis Acid) | TS-Endo | 14.9 | Endo |

| TiCl₄ (Lewis Acid) | TS-Exo | 16.5 |

Conformational Analysis and Stability Predictions

The three-dimensional shape, or conformation, of this compound is crucial to its reactivity and interactions. The five-membered ring of cyclopentenone is not planar. To relieve the ring strain that would be present in a flat structure, it adopts puckered conformations. The presence of the C2=C3 double bond imposes significant rigidity, limiting the possible conformations compared to a saturated cyclopentane (B165970) ring.

The primary conformations available to the cyclopentenone ring are the envelope (Cₛ symmetry) and twist (C₂ symmetry) forms. In the case of this compound, the atoms C1, C2, C3, and C5 are nearly coplanar due to the double bond and the carbonyl group, while the C4 atom, bearing the two methyl groups, is puckered out of this plane. This leads to an envelope conformation where C4 is the "flap."

Computational methods, such as DFT and ab initio calculations, are employed to predict the most stable conformations and the energy barriers between them. A potential energy surface scan is performed by systematically changing the ring's puckering coordinates to identify energy minima (stable conformers) and saddle points (transition states between conformers).

For this compound, key factors influencing conformational stability include:

Torsional Strain: The strain arising from eclipsing C-H and C-C bonds along the ring's periphery. The puckered conformation helps to stagger these bonds, reducing strain.

Angle Strain: The deviation of bond angles from their ideal values (e.g., ~109.5° for sp³ carbons, ~120° for sp² carbons).

The following table illustrates the type of results a computational conformational analysis would yield for this compound.

| Conformer | Description | Predicted Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|---|

| C4-Envelope | C4 atom is out of the plane formed by C1, C2, C3, and C5. | 0.00 (Global Minimum) | >99% |

| Twist (C₅-C₁) | A twisted conformation along the C5-C1 bond. | ~4-5 | <1% |

| Planar | All five ring atoms in the same plane. | >8 (Transition State) | ~0% |

Applications in Complex Molecule Synthesis and Materials Science

Role as a Key Intermediate and Versatile Synthon in Organic Synthesis

4,4-Dimethyl-2-cyclopenten-1-one is a valuable building block in organic synthesis, serving as a versatile precursor for the creation of more complex molecules. ontosight.ai Its structure, featuring a five-membered ring with a ketone and a double bond, makes it a useful substrate for a variety of chemical transformations. ontosight.ai The presence of the gem-dimethyl group at the 4-position provides stability to the ring structure. ontosight.ai This compound has garnered significant attention as a useful substrate in photochemical studies and various synthetic applications. researchgate.net Its utility as a synthon allows chemists to introduce the dimethylcyclopentenone moiety into larger, more intricate molecular frameworks, which is fundamental in the synthesis of natural products and specialized chemical structures. ontosight.ai

Precursor in Natural Product Synthesis

The structural features of this compound make it an important starting material in the synthesis of various natural products. This compound has been identified in natural sources such as Apocyniveneti Folium and Perilla frutescens. medchemexpress.comnih.gov

In the field of natural product synthesis, this compound has been utilized in the creation of terpenoid structures. kneopen.com Terpenoids are a large and diverse class of naturally occurring organic compounds with a wide range of biological activities. kneopen.com A notable application includes its use in a neural network model-informed total synthesis of clovane sesquiterpenoids, showcasing its role in modern synthetic strategies for this class of molecules. nih.gov

Building Block for Specialized Molecular Architectures

The reactivity of the cyclopentenone ring system allows for its incorporation into larger, more complex molecular architectures, including polycyclic systems.

A significant application of this compound is its use as a precursor for the synthesis of 7,7-dimethylnorbornadiene. researchgate.net Norbornadienes are strained, bridged polycyclic hydrocarbons that can undergo a reversible, photoinduced [2+2] cycloaddition to form their quadricyclane (B1213432) valence isomers. chalmers.se This transformation is of interest for molecular solar thermal (MOST) energy storage systems, where solar energy is captured as chemical energy in the strained bonds of the quadricyclane and can be released as heat on demand. chalmers.secore.ac.uk The synthesis of specific norbornadiene derivatives is crucial for optimizing properties like solar spectrum absorption and energy storage density. chalmers.se

Introduction of Gem-Dimethylcyclopentane Units into Complex Structures

The chemical scaffold of this compound serves as a valuable building block in organic synthesis for the construction of more intricate molecular architectures. Its utility lies in the reactive α,β-unsaturated carbonyl system and the stereochemically defined gem-dimethyl group, which allows for its incorporation into larger structures, thereby introducing a gem-dimethylcyclopentane or gem-dimethylcyclopentenone motif. This structural unit is significant in various natural products and complex target molecules.

The reactivity of this compound is characterized by the presence of an enone functional group, which makes it susceptible to a variety of chemical transformations. It can participate in nucleophilic conjugate additions, Michael reactions, and Baylis-Hillman reactions. wikipedia.org Furthermore, it functions effectively as a dienophile in Diels-Alder reactions, reacting with various dienes to form cyclohexene (B86901) derivatives fused to the cyclopentane (B165970) ring. wikipedia.orgsmolecule.com These reactions make it a versatile intermediate for creating polycyclic systems. smolecule.com For instance, it has been noted as a useful substrate for photochemical studies and was identified as a starting component in a projected synthesis of vitamin B12. researchgate.net It has also been utilized in the synthesis of 7,7-dimethyl-norbornadiene. researchgate.net

The gem-dimethyl group at the C4 position provides steric bulk and can influence the stereochemical outcome of reactions at adjacent centers. This substitution also enhances the stability of the compound. ontosight.ai The strategic placement of these methyl groups is often a key feature in the design of synthetic pathways toward complex molecules.

Table 1: Reactions of this compound in Synthesis

| Reaction Type | Role of this compound | Outcome | Reference |

| Diels-Alder Reaction | Dienophile | Formation of cyclohexene derivatives | smolecule.com |

| Nucleophilic Addition | Electrophile | Addition to the carbonyl carbon | smolecule.com |

| Electrophilic Addition | Substrate | Reaction at the C=C double bond | smolecule.com |

| Michael Reaction | Acceptor | Conjugate addition of nucleophiles | wikipedia.org |

Potential in Pharmaceutical Intermediate Development

The cyclopentenone ring is a core structural motif in a wide array of natural products and molecules targeted for pharmaceutical development. researchgate.netacs.org this compound, as a derivative of this class, holds significant potential as an intermediate in the synthesis of pharmaceutically active compounds. Its value stems from its ability to serve as a versatile scaffold that can be chemically modified to produce more complex, biologically active molecules. ontosight.ai

Research has shown that this compound itself exhibits notable biological activity. It has been identified as a natural compound in Apocyniveneti Folium and has demonstrated selective cytotoxicity against certain tumor cell lines, including human squamous cell carcinoma (HSC-2) and human promyelocytic leukemia (HL-60) cells. smolecule.commedchemexpress.com This selective action against cancerous cells suggests its potential as a lead structure for the development of targeted cancer therapies. smolecule.commedchemexpress.com

Beyond its intrinsic activity, the compound is a useful intermediate. For example, cyclopentenone derivatives are used in the synthesis of jasmonoid compounds, which are valued in the fragrance industry and possess biological activity. google.com The reactivity of the enone system allows for the attachment of various functional groups, making it a key building block for creating libraries of compounds for drug discovery screening. acs.org The chiral nature of many bioactive cyclopentenones underscores the importance of developing asymmetric syntheses, where precursors like this compound can be modified to achieve specific stereoisomers. acs.org

Table 2: Reported Cytotoxic Activity of this compound

| Cell Line | Cell Type | 50% Cytotoxic Concentration (CC50) | Reference |

| HSC-2 | Human Squamous Cell Carcinoma | 43.8 µg/mL | medchemexpress.com |

| HSC-3 | Human Squamous Cell Carcinoma | 152 µg/mL | medchemexpress.com |

| HSG | Human Salivary Gland | 118 µg/mL | medchemexpress.com |

| HL-60 | Human Promyelocytic Leukemia | 14.0 µg/mL | medchemexpress.com |

| HGF | Human Gingival Fibroblast | 177 µg/mL | medchemexpress.com |

| HPC | Human Pulp Cell (Normal) | 123 µg/mL | medchemexpress.com |

Broader Implications in Materials Science (as a representative cyclopentenone)

As a representative of the cyclopentenone class, this compound possesses structural features that suggest potential applications in materials science. The core of this potential lies in the high reactivity of the α,β-unsaturated carbonyl functionality. researchgate.net This reactive group can participate in various polymerization reactions, either through the double bond or via reactions involving the ketone.

Cyclopentenone-containing molecules have been noted for their photochemical properties, which has led to their use as commercial labeling materials. researchgate.net This photosensitivity could potentially be harnessed for applications in photolithography or the development of photoresponsive materials. The enone system can undergo [2+2] cycloadditions upon exposure to UV light, allowing for cross-linking in polymers, which is a fundamental process for modifying the mechanical properties of materials.

Furthermore, the cyclopentenone moiety can be incorporated into polymer chains as a monomer or as a pendant group. This could impart specific properties to the resulting material, such as altered thermal stability, polarity, or the ability to undergo post-polymerization modification. The reactivity of the enone system provides a chemical handle for grafting other molecules onto a polymer backbone, creating functional materials for applications in sensing, catalysis, or separation technologies. While specific research into this compound for materials applications is not widely documented, the known reactivity of the cyclopentenone class provides a strong basis for its potential in these areas. wikipedia.orgresearchgate.net

Structure Reactivity Relationships and Mechanistic Organic Chemistry

Influence of the α,β-Unsaturated Carbonyl Moiety on Overall Reactivity

The α,β-unsaturated carbonyl system is a key determinant of the reactivity of 4,4-dimethyl-2-cyclopenten-1-one. wikipedia.org This conjugated system, composed of a carbon-carbon double bond adjacent to a carbonyl group, creates a region of electron delocalization that influences how the molecule interacts with other chemical species. wikipedia.orgresearchgate.net The presence of this moiety renders the molecule susceptible to nucleophilic attack at two primary sites: the carbonyl carbon and the β-carbon. This dual reactivity is a hallmark of α,β-unsaturated carbonyl compounds. wikipedia.org

The conjugated arrangement of the double bond and carbonyl group leads to a polarization of electron density. The electronegative oxygen atom of the carbonyl group pulls electron density towards itself, not only from the carbonyl carbon but also from the β-carbon through the conjugated π-system. This effect creates partial positive charges on both the carbonyl carbon and the β-carbon, making them electrophilic and thus targets for nucleophiles. nih.gov

Reactions at the β-carbon are known as conjugate additions or Michael additions, a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net The extended conjugation in these systems also makes them amenable to polymerization and excellent dienophiles in Diels-Alder reactions. wikipedia.orgwikipedia.org The reactivity of cyclic enones like this compound is slightly reduced compared to their open-chain counterparts. rsc.org

Examination of Stereochemical Control and Regioselectivity in Chemical Transformations

The stereochemistry and regioselectivity of reactions involving this compound are critical aspects of its chemical behavior. The planar nature of the cyclopentenone ring, despite having two sp³ hybridized carbons, influences the approach of reagents. acs.org The presence of substituents on the ring can direct incoming groups to specific positions (regioselectivity) and control the spatial orientation of the newly formed bonds (stereoselectivity).

The control of the relative configuration of substituents at the 4 and 5 positions of the cyclopentenone ring can be achieved by using a precursor where these chiral centers are already established or by employing methods that create these centers in a diastereoselective manner, such as in Nazarov cyclizations. thieme-connect.com The development of enantioselective variants of reactions like the [2+2] cycloaddition has shown promise in controlling the absolute stereochemistry of the products, although challenges such as the need for protecting groups and achieving high selectivity remain. nih.gov

Effect of Gem-Dimethyl Substitution on Molecular Stability and Reaction Pathways

The gem-dimethyl group at the C4 position of this compound has a profound impact on both the molecule's stability and the pathways of its chemical reactions. This substitution pattern is known to influence reaction rates and equilibria, an observation often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. ucla.edu

One of the primary consequences of the gem-dimethyl group is the introduction of steric hindrance. This steric bulk can influence the approach of reactants, favoring certain reaction pathways over others. For example, it can shield one face of the cyclopentenone ring, directing incoming reagents to the less hindered face and thereby controlling the stereochemical outcome of a reaction. rsc.org

Furthermore, the gem-dimethyl group can affect the conformational flexibility of the five-membered ring. In acyclic systems, gem-dimethyl substitution can bring reacting groups closer together, accelerating cyclization reactions. ucla.edu In a cyclic system like cyclopentenone, this can lead to a more rigid conformation, which in turn can influence the molecule's reactivity. Studies on related bicyclic systems have shown that stereochemistry and conformational preferences dictated by substituents can significantly impact reactivity. rsc.org The presence of the gem-dimethyl group is also a key feature in many natural products, where it often plays a role in enhancing stability and influencing biological activity. researchgate.net This structural motif can block metabolic pathways, for instance, by preventing oxidation at the substituted carbon. researchgate.net

Kinetic and Thermodynamic Aspects Governing Chemical Transformations

The chemical transformations of this compound are governed by the principles of kinetics and thermodynamics. acs.org Kinetics deals with the rates of chemical reactions, while thermodynamics is concerned with the energy changes that accompany these reactions. The interplay between these two factors determines the feasibility and outcome of a particular transformation.

The presence of the α,β-unsaturated carbonyl system influences the activation energy required for various reactions. For example, the delocalization of electrons in the conjugated system can stabilize the transition states of certain reactions, thereby lowering the activation energy and increasing the reaction rate. nih.gov The thermal decomposition of the parent compound, 2-cyclopentenone, has been studied computationally and experimentally, revealing multiple decomposition pathways with different reaction barriers. acs.orgacs.org For instance, the decomposition to ethylene, acetylene, and carbon monoxide proceeds through a high-energy cyclopropenone intermediate with a significant reaction barrier. acs.org

General Structure-Activity Relationship Studies for Related Cyclopentenones

Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org For cyclopentenone derivatives, these studies involve systematically modifying the molecular structure and evaluating the impact of these changes on a specific biological effect. oncodesign-services.com This approach is crucial for designing and optimizing compounds with desired biological activities, such as therapeutic agents. nih.govrsc.org

The cyclopentenone ring is a common motif in many biologically active natural products. wikipedia.org The reactivity of the α,β-unsaturated carbonyl moiety is often central to their biological function, as they can act as Michael acceptors and form covalent bonds with biological nucleophiles like cysteine residues in proteins. researchgate.net

SAR studies on various cyclopentenone derivatives have revealed key structural features that influence their activity. For example, in a series of cyclopentenone oximes studied as inhibitors of tumor necrosis factor-α, the nature of the alkyl and aryl substituents on the cyclopentenone ring was found to be critical for their inhibitory potency. nih.gov Similarly, for α-methylene cyclopentanones with NF-κB inhibitory activity, the stereochemistry of a side chain was found to dictate the conformation of the core ring system and, consequently, its reactivity and biological activity. rsc.org These studies highlight that modifications to the substituents on the cyclopentenone ring can fine-tune the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets. nih.govnih.gov

Biological Activity and Molecular Interactions

The biological activity of 4,4-Dimethyl-2-cyclopenten-1-one is a subject of growing scientific interest. Its interactions at the cellular and molecular level underpin its potential therapeutic applications.

Differential Cytotoxicity in Cancer Cell Lines

Research has demonstrated that this compound exhibits selective cytotoxic effects against various human cancer cell lines. This selectivity is a crucial attribute for potential anticancer agents, as it suggests a capacity to target tumor cells while sparing normal, healthy cells.

The compound has shown notable activity against oral squamous cell carcinoma (HSC-2 and HSC-3), human promyelocytic leukemia (HL-60), and human salivary gland adenocarcinoma (HSG) cell lines. medchemexpress.comchemsrc.com The 50% cytotoxic concentration (CC50) values, which indicate the concentration required to kill half of the cells in a culture, have been determined for these cell lines, providing a quantitative measure of the compound's potency. medchemexpress.comchemsrc.com

Specifically, this compound has demonstrated a higher degree of tumor-specific cytotoxicity, with a particular emphasis on its effectiveness against HSC-2 and HL-60 cells. medchemexpress.com The CC50 values highlight the differential sensitivity of various cancer cell lines to this compound. For instance, the HL-60 cell line has shown particular sensitivity. medchemexpress.comchemsrc.com

| Cell Line | Cell Type | CC50 (µg/mL) |

|---|---|---|

| HSC-2 | Human Squamous Cell Carcinoma | 43.8 |

| HL-60 | Human Promyelocytic Leukemia | 14.0 |

| HSC-3 | Human Squamous Cell Carcinoma | 152 |

| HSG | Human Salivary Gland Adenocarcinoma | 118 |

Mechanistic Insights into Apoptosis Induction and Cell Cycle Regulation in Cancer Cells

The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis, or programmed cell death, and the dysregulation of the cell cycle in cancer cells. While direct mechanistic studies on this specific compound are limited, the broader class of α,β-unsaturated ketones, to which it belongs, provides significant insights.

The key to their biological activity lies in their nature as Michael acceptors. nih.govuni-muenchen.de This chemical reactivity allows them to form covalent bonds with nucleophilic groups present in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins and in the antioxidant molecule glutathione (B108866). nih.gov The depletion of intracellular glutathione can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering the apoptotic cascade.

Furthermore, the interaction with critical cellular proteins can disrupt signaling pathways that control cell proliferation and survival, leading to cell cycle arrest. This prevents cancer cells from dividing and propagating.

Enzyme Modulation and Inhibition Potential

The reactivity of this compound as a Michael acceptor is central to its potential to modulate and inhibit enzyme activity. nih.gov Many enzymes rely on cysteine residues with reactive thiol groups within their active sites for their catalytic function. By forming covalent adducts with these residues, the compound can irreversibly inhibit enzyme activity.